

# An In-depth Technical Guide to 4-Methoxybutan-1-ol

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## Compound of Interest

Compound Name: 4-Methoxybutan-1-ol

Cat. No.: B094083

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## Introduction

**4-Methoxybutan-1-ol** is a valuable bifunctional molecule possessing both an ether and a primary alcohol functional group. This unique structure makes it a versatile building block in organic synthesis and a useful solvent in various chemical processes. Its properties are of considerable interest to researchers in materials science, fragrance chemistry, and pharmaceutical development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, purification, and potential applications, with a focus on data relevant to a technical audience.

## Chemical Identity and Synonyms

The nomenclature and various identifiers for **4-Methoxybutan-1-ol** are crucial for accurate database searches and regulatory compliance.

Identifier	Value
IUPAC Name	4-methoxybutan-1-ol <a href="#">[1]</a>
CAS Number	111-32-0 <a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>12</sub> O <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	104.15 g/mol <a href="#">[1]</a>
InChI	InChI=1S/C5H12O2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3
SMILES	COCCCC

**Synonyms:**

- 4-METHOXY-1-BUTANOL[\[1\]](#)
- 1-Butanol, 4-methoxy-[\[1\]](#)
- 4-Methoxybutyl alcohol[\[1\]](#)
- Butylene glycol monomethyl ether[\[1\]](#)
- Tetramethylene Glycol Monomethyl Ether[\[1\]](#)
- Dowanol BMAT[\[1\]](#)

## Physicochemical Properties

A summary of the key physical and chemical properties of **4-Methoxybutan-1-ol** is provided below. This data is essential for designing experiments, developing formulations, and ensuring safe handling.

Property	Value	Reference
Appearance	Colorless liquid	[2]
Odor	Mild	[2]
Boiling Point	66 °C @ 7mmHg	[2]
Flash Point	73 °C (163.4 °F)	[2]
Density	0.93 g/cm <sup>3</sup>	[2]
Water Solubility	Slightly soluble	[2]

## Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of **4-Methoxybutan-1-ol**.

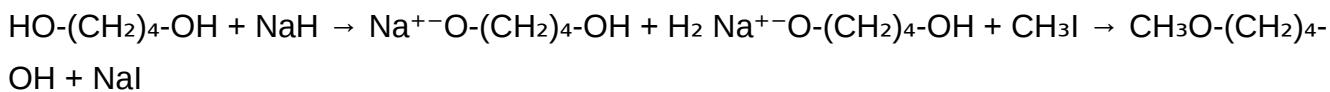
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR and <sup>13</sup>C NMR data are available for **4-methoxybutan-1-ol**, providing detailed information about its carbon-hydrogen framework.[1] While specific chemical shifts can vary slightly based on the solvent used, typical shifts can be predicted based on its structure.
- Infrared (IR) Spectroscopy:
  - The IR spectrum of **4-methoxybutan-1-ol** will exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad peak around 3300-3500 cm<sup>-1</sup>) and C-O stretches of the ether and alcohol functionalities (in the region of 1050-1150 cm<sup>-1</sup>).[1]
- Mass Spectrometry (MS):
  - The mass spectrum of **4-methoxybutan-1-ol** will show a molecular ion peak corresponding to its molecular weight.[1] The fragmentation pattern will be indicative of its structure, with common fragments arising from the loss of water, a methoxy group, or cleavage of the butyl chain.

## Experimental Protocols

### Synthesis of 4-Methoxybutan-1-ol via Williamson Ether Synthesis

A common and effective method for the preparation of **4-Methoxybutan-1-ol** is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, 1,4-butanediol can be selectively mono-methylated.

Reaction Scheme:



Materials and Reagents:

- 1,4-butanediol
- Sodium hydride (NaH)
- Methyl iodide (CH<sub>3</sub>I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Dichloromethane

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 1,4-butanediol in anhydrous THF.
- Cool the flask in an ice bath and slowly add a stoichiometric equivalent of sodium hydride.

- Allow the mixture to stir at room temperature for one hour.
- Cool the reaction mixture again in an ice bath and add a stoichiometric equivalent of methyl iodide dropwise via the dropping funnel.
- After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

## Purification by Fractional Distillation

The crude **4-Methoxybutan-1-ol** can be purified by fractional distillation under reduced pressure to remove unreacted starting materials and any side products.

### Equipment:

- Distillation flask
- Fractionating column (e.g., Vigreux column)
- Condenser
- Receiving flask
- Vacuum source and gauge
- Heating mantle

### Procedure:

- Set up the fractional distillation apparatus. Ensure all glassware is dry.
- Place the crude **4-Methoxybutan-1-ol** in the distillation flask with a few boiling chips.
- Apply a vacuum and gradually heat the distillation flask using a heating mantle.
- Carefully monitor the temperature at the head of the fractionating column.
- Collect the fraction that distills at the boiling point of **4-Methoxybutan-1-ol** at the applied pressure (e.g., 66 °C at 7 mmHg).[2]
- Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

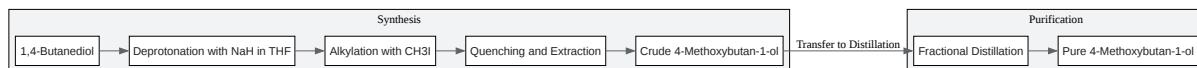
## Applications in Research and Drug Development

Ethers are a common functional group in many pharmaceutical compounds due to their unique physicochemical properties.[3] While specific biological activities of **4-Methoxybutan-1-ol** are not extensively documented in publicly available literature, its structure as a bifunctional ether alcohol makes it a valuable intermediate in the synthesis of more complex molecules.

- Drug Formulation: Ether alcohols can be used as solvents and excipients in pharmaceutical formulations, aiding in the dissolution and delivery of active pharmaceutical ingredients (APIs).[3]
- Metabolic Studies: The metabolism of ether alcohols is of interest in toxicology and drug development. These compounds can be metabolized in the liver and skin by alcohol and aldehyde dehydrogenases.[4] Understanding the metabolic fate of such molecules is crucial for assessing their safety and potential interactions.

## Visualized Workflow Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **4-Methoxybutan-1-ol** as described in the experimental protocols.

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Caption: Synthesis and purification workflow for **4-Methoxybutan-1-ol**.

## Conclusion

**4-Methoxybutan-1-ol** is a chemical compound with significant potential in various scientific and industrial applications. Its well-defined physicochemical properties and accessibility through established synthetic routes, such as the Williamson ether synthesis, make it a valuable tool for researchers. While its direct biological activity is an area that warrants further investigation, its role as a synthetic intermediate and its relevance to the broader class of ether alcohols in pharmaceutical sciences are clear. This guide provides the foundational technical information necessary for its safe and effective use in a research and development setting.

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